Methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound with significant relevance in synthetic organic chemistry. This compound features a bromine atom and a fluorine atom on the aromatic ring, along with a boronate ester functional group, which enhances its reactivity in various chemical reactions. The presence of these substituents makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
The compound can be synthesized through various methods involving palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. These methods utilize boronic acids or boronate esters in conjunction with halogenated aromatic compounds.
Methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is classified as:
The synthesis of methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:
The reaction conditions typically require:
The molecular structure of methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈B F₃ O₅ |
| Molecular Weight | 346.11 g/mol |
| IUPAC Name | Methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| InChI Key | VMKCQVJLUMCSSK-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(F)F)C(=O)OC |
The compound features a planar aromatic ring system with substituents that influence its electronic properties and reactivity .
Methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo several types of chemical reactions:
These reactions often require specific catalysts and conditions:
The mechanism of action for methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its ability to participate in nucleophilic substitution and cross-coupling reactions.
Methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is characterized by:
Key chemical properties include:
Relevant data such as melting point and boiling point may vary based on purity and specific synthesis methods.
Methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has numerous applications across various fields:
This compound exemplifies the versatility and importance of organoboron compounds in modern chemistry.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0